molecular formula C10H10N2O4 B14811891 2-Cyclopropoxy-3-nitrobenzamide

2-Cyclopropoxy-3-nitrobenzamide

Cat. No.: B14811891
M. Wt: 222.20 g/mol
InChI Key: BAXCBETXAGYKTB-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-nitrobenzamide is an organic compound with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a benzamide structure, with a nitro group at the 3-position on the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Cyclopropoxy-3-nitrobenzamide typically involves the condensation of carboxylic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times. Industrial production methods often employ similar catalytic processes to ensure high efficiency and scalability.

Chemical Reactions Analysis

2-Cyclopropoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. .

Scientific Research Applications

2-Cyclopropoxy-3-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .

Comparison with Similar Compounds

2-Cyclopropoxy-3-nitrobenzamide can be compared with other benzamide derivatives such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The presence of the cyclopropoxy group in this compound makes it unique and potentially more reactive in certain chemical reactions.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

2-cyclopropyloxy-3-nitrobenzamide

InChI

InChI=1S/C10H10N2O4/c11-10(13)7-2-1-3-8(12(14)15)9(7)16-6-4-5-6/h1-3,6H,4-5H2,(H2,11,13)

InChI Key

BAXCBETXAGYKTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2[N+](=O)[O-])C(=O)N

Origin of Product

United States

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